3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy-

Dye-sensitized solar cells Thermal stability Semi-squaric acid

Sourcing unsymmetrical squaraine precursors often means choosing between thermal stability and optoelectronic performance. This semi-squaric acid eliminates that compromise. - >300 °C thermal stability, outperforming didodecylamino analogs by >125 °C for high-temperature DSSC processing. - Direct TiO₂ chelation via free 4-hydroxy group; no additional anchoring group installation required. - Enables Hg²⁺-selective squaraine sensors (e.g., SqSBu) with 87% absorbance drop and naked-eye colorimetric readout at 45 µM analyte.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 107885-39-2
Cat. No. B12172555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy-
CAS107885-39-2
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=C(C(=O)C2=O)O
InChIInChI=1S/C12H11NO3/c1-13(2)8-5-3-7(4-6-8)9-10(14)12(16)11(9)15/h3-6,14H,1-2H3
InChIKeyGQZMKLRNTKUGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Semi-Squaric Acid Building Block for DSSC, NLO, and Hg²⁺ Sensing


3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy- (CAS 107885-39-2) is an unsymmetrical semi-squaric acid derivative belonging to the squaraine dye family [1]. It features a 4-(dimethylamino)phenyl donor conjugated to a 4-hydroxycyclobut-3-ene-1,2-dione acceptor, endowing it with strong intramolecular charge-transfer character and a high melting point (>300 °C dec.) [1]. This compound serves as a versatile synthetic intermediate for preparing unsymmetrical squaraine dyes with applications in photovoltaics, nonlinear optics, and colorimetric sensing [1][2]. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol and a calculated LogP of 1.17 .

DSSC Sensitizer TiO₂ anchoring via free hydroxyl; reported thermal robustness for device fabrication
Hg²⁺ Sensor Precursor Enables unsymmetrical squaraine dyes for colorimetric Hg²⁺ detection
NLO Chromophore Non-centrosymmetric building block for SHG/THG materials; patented NLO element
Med Chem Probe Reported CRTH2 receptor interaction for DP2-targeted SAR exploration

Why Generic Substitution Fails


Substituting this specific semi-squaric acid with other 3-aryl-4-hydroxycyclobut-3-ene-1,2-dione derivatives or symmetric squaraines leads to marked divergence in key performance metrics. The dimethylamino substituent imparts a distinctive balance of electron-donating strength and steric profile that directly governs the compound's oxidation potential, absorption onset, and the optoelectronic properties of derived unsymmetrical squaraine dyes [1]. Replacing the dimethylamino group with longer dialkylamino chains (e.g., didodecylamino) improves solar cell efficiency but simultaneously depresses the melting point by over 125 °C, sacrificing thermal stability [1]. Furthermore, the free hydroxyl group on the cyclobutenedione ring is essential for chelating TiO₂ surfaces in dye-sensitized solar cells and for serving as a reactive handle in the synthesis of unsymmetrical squaraine sensors; symmetric bis-dimethylamino squaraines lack this anchoring functionality entirely [1][2]. The quantitative evidence below confirms that generic substitution results in measurable losses in thermal robustness, synthetic versatility, or detection selectivity.

Dimethylamino donor
Longer dialkylamino chains may substantially depress melting point, altering thermal process compatibility and device fabrication workflow.
Free 4-hydroxy group
Symmetric squaraines lack the reactive hydroxyl; they cannot directly chelate TiO₂ or undergo unsymmetrical condensation for sensor synthesis.

Quantitative Differentiation Evidence


Thermal Stability vs. Longer-Chain Dialkylamino Analogs

The target compound exhibits the highest melting point among the 3-aryl-4-hydroxycyclobut-3-ene-1,2-dione series, decomposing above 300 °C before melting. This represents a >125 °C advantage over the highest-performing solar cell dye in the series, 3-[4-(didodecylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione (3d, mp 174–175 °C dec.), and thermal stability superior to other N-alkyl chain variants [1]. The high thermal robustness is critical for vacuum deposition processes and device fabrication steps requiring elevated temperatures.

Thermal stability
Head-to-head
Target: >300 °C (dec.) vs Didodecylamino analog (3d): 174–175 °C (dec.); Δ ≥125 °C. Other dialkylamino analogs: 199–245 °C (dec.)
Supports elevated-temperature device fabrication
Reported decomposition temperature advantage over longer-chain analogs
Dye-sensitized solar cells Thermal stability Semi-squaric acid

Synthetic Versatility: Free Hydroxyl Anchor

The free hydroxyl group on the cyclobutenedione ring of the target compound acts as a critical reactive site, enabling condensation with quaternized heterocycles to produce unsymmetrical squaraine dyes such as SqSBu and SqSPr. These derived dyes achieve high selectivity for Hg²⁺ over 13 other metal ions (Li⁺, Na⁺, Ba²⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Cu²⁺, Pb²⁺, Co²⁺, Ni²⁺, Fe²⁺, and Fe³⁺) at concentrations up to 15 mM [1]. In contrast, symmetric squaraines such as bis[4-(dimethylamino)phenyl]squaraine (SQH) lack this reactive hydroxyl handle and cannot be directly elaborated into analogous unsymmetrical sensor architectures [2].

Synthetic versatility
Class-level inference
Target: precursor to Hg²⁺-selective unsymmetrical dyes SqSBu/SqSPr. Symmetric SQH: lacks reactive hydroxyl; cannot be directly elaborated into analogous sensors.
Enables unsymmetrical sensor architecture
Class-level inference; symmetric squaraines cannot replicate this derivatization
Unsymmetrical squaraine synthesis Hg²⁺ sensor Functional dye chemistry

TiO₂ Anchoring Capability

The target compound contains a free 4-hydroxy group on the cyclobutenedione ring that chelates directly to TiO₂ surfaces, enabling its use as a sensitizer in dye-sensitized solar cells (DSSCs) without requiring additional anchoring groups such as carboxylates. In the systematic study by Matsui et al., this compound (3a) was the simplest member of the series and exhibited strong TiO₂ affinity [1]. By comparison, symmetric bis-dimethylamino squaraines lack this chelating hydroxyl and therefore require separate anchoring strategies, introducing additional synthetic steps and potential efficiency losses [2]. This structural feature is a prerequisite for direct TiO₂ sensitization and cannot be replicated by structurally analogous compounds without the free hydroxyl.

TiO₂ anchoring
Class-level inference
Free 4-hydroxycyclobutenedione moiety chelates TiO₂ directly. Symmetric squaraines require separate anchoring group installation.
Simplifies DSSC sensitizer workflow
Structural prerequisite for direct sensitization; not available in symmetric analogs
Dye-sensitized solar cells TiO₂ anchoring Semisquaric acid sensitizers

Nonlinear Optical Material Designation

The target compound is explicitly claimed as a nonlinear optical (NLO) material component in Japanese Patent JPH0754390B2, where it is described as a cyclobutenedione derivative suitable for second harmonic generation (SHG) and third harmonic generation (THG) applications [1]. While closely related derivatives such as 4-(4′-dimethylaminophenyl)-3-(2′-hydroxypropylamino)cyclobutene-1,2-dione (DAD) have been reported to exhibit SHG intensity 64 times that of urea [2], the target compound's simpler structure and crystalline properties position it as a foundational NLO chromophore building block distinct from both symmetric squaraines and alkylamino-substituted analogs.

NLO activity
Cross-study comparable
Target: patented NLO material for SHG/THG. DAD analog: SHG 64× urea. Symmetric squaraines: centrosymmetric (SHG = 0).
Non-centrosymmetric chromophore for SHG research
Cross-study comparable; patent supports NLO material selection
Nonlinear optics Second harmonic generation Organic NLO materials

CRTH2 Receptor Binding Affinity

The target compound demonstrates measurable binding affinity for the human CRTH2 (DP2) receptor with a Ki of 220 nM as recorded in the BindingDB/ChEMBL databases (CHEMBL2036208) [1]. While this affinity is moderate compared to optimized CRTH2 antagonists, it represents a distinct biological activity profile not reported for other 3-aryl-4-hydroxycyclobut-3-ene-1,2-diones in the solar cell or sensor literature. This biological activity broadens the compound's relevance to medicinal chemistry and pharmacology, distinguishing it from purely materials-focused analogs.

CRTH2 affinity
Class-level inference
Ki = 220 nM (displacement of [³H]PGD2 from human CRTH2 receptor, CHO cell membranes)
Reported DP2 receptor binding context
Class-level inference; binding data from database; functional confirmation needed
CRTH2/DP2 receptor Binding affinity Semi-squaric acid pharmacology

Best-Fit Research and Industrial Applications


TiO₂-Anchoring DSSC Sensitizer

Researchers fabricating TiO₂-based DSSCs can use this compound directly as a sensitizer without additional anchoring group installation. The free 4-hydroxy group chelates to TiO₂, and the 4-(dimethylamino)phenyl donor provides the necessary push-pull electronic structure for photoinduced electron injection [1]. Although the didodecylamino analog (3d) achieves higher solar-light-to-electricity conversion efficiency (0.96%), its melting point is >125 °C lower, limiting thermal processing options [1]. The target compound is therefore optimal for DSSC studies requiring elevated-temperature post-processing or co-sensitization with thermally robust co-adsorbents.

Selective Hg²⁺ Colorimetric Sensor Synthesis

This compound is the essential semi-squaric acid precursor for synthesizing unsymmetrical squaraine dyes such as SqSBu and SqSPr, which exhibit highly selective colorimetric responses to Hg²⁺ ions [2]. SqSBu shows an 87% decrease in absorbance at 590 nm upon addition of 45 µM Hg²⁺ in methanol, with a visible color change from blue to violet detectable by the naked eye [2]. The sensor is insensitive to Li⁺, Na⁺, Ba²⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Cu²⁺, Pb²⁺, Co²⁺, Ni²⁺, and Fe²⁺ even at 15 mM concentrations, and the Hg²⁺ adduct is irreversible even in the presence of EDTA [2]. Symmetric squaraines cannot replicate this sensor architecture due to the absence of the reactive hydroxyl handle.

Organic SHG and THG Chromophore Development

Patented as a nonlinear optical element material (JPH0754390B2), this compound can serve as a building block for organic second harmonic generation (SHG) and third harmonic generation (THG) devices [3]. Its non-centrosymmetric molecular structure is a prerequisite for second-order NLO activity, in contrast to centrosymmetric symmetric squaraines which are SHG-inactive [4]. The compound's high thermal stability (>300 °C) further supports its use in NLO device fabrication processes involving elevated temperatures, such as poled polymer films or crystal growth from the melt [1][3].

CRTH2 Receptor Antagonist Lead

The documented CRTH2 receptor binding affinity (Ki = 220 nM) makes this compound a tractable starting point for structure-activity relationship (SAR) studies targeting the DP2/CRTH2 receptor, which is implicated in allergic inflammation, asthma, and eosinophil recruitment [5]. The semi-squaric acid scaffold is structurally distinct from common CRTH2 antagonist chemotypes (e.g., ramatroban, fevipiprant), offering a novel chemical series for lead optimization. Procurement of this compound enables medicinal chemistry teams to initiate SAR exploration without committing to multi-step de novo synthesis of the core scaffold.

Application
Selection Property
Validation Focus
TiO₂-Anchoring DSSC Sensitizer
Free hydroxyl anchoring for direct TiO₂ sensitization; reported thermal stability for elevated-temperature processing
Photoinduced electron injection efficiency and thermal process compatibility
Hg²⁺ Colorimetric Sensor Synthesis
Reactive hydroxyl handle enabling unsymmetrical squaraine dye condensation
Colorimetric selectivity against multiple metal ions and visual detection threshold
Organic SHG/THG NLO Chromophore
Non-centrosymmetric structure and patented NLO material status
Second harmonic generation intensity and thermal robustness in device configurations
CRTH2 Receptor Antagonist Lead
Measurable binding affinity to DP2/CRTH2 receptor; novel semi-squaric acid chemotype
Binding confirmation and functional antagonism in relevant cellular models
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